(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: is a chemical compound with significant potential in scientific research and various applications. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidine core. This can be achieved through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic conditions[_{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the imidazo[1,2-a]pyrimidine core, which may exhibit different biological activities and properties.
Scientific Research Applications
(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
(Imidazo[1,2-a]pyrimidin-2-ylmethyl)amine dihydrochloride hydrate: can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and thiazol-2-amines . While these compounds share structural similarities, they may exhibit different biological activities and properties due to variations in their molecular structures.
List of Similar Compounds
Imidazo[1,2-a]pyridines
Thiazol-2-amines
1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
This compound's unique structure and properties make it a valuable tool in scientific research and various applications. Its versatility and potential for modification further enhance its utility in different fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH.H2O/c8-4-6-5-11-3-1-2-9-7(11)10-6;;;/h1-3,5H,4,8H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVMLNQZYMDKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.